molecular formula C12H15N5O4 B1218410 2'-Deoxysangivamycin CAS No. 83379-28-6

2'-Deoxysangivamycin

Cat. No.: B1218410
CAS No.: 83379-28-6
M. Wt: 293.28 g/mol
InChI Key: SSAXPGYDNCGRHY-UHFFFAOYSA-N
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Description

2’-Deoxysangivamycin is a nucleoside analog that belongs to the class of 7-deazapurine nucleosides. These compounds are known for their diverse biological activities, including cytotoxicity against various cancer cell lines. 2’-Deoxysangivamycin is structurally similar to sangivamycin, a naturally occurring nucleoside isolated from Streptomyces cultures .

Preparation Methods

Synthetic Routes and Reaction Conditions: This is followed by a Vorbrüggen glycosylation with 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose, resulting in a completely regioselective nitrogen-9 glycosylation product . The reaction conditions typically involve the use of Lewis acid catalysts.

Industrial Production Methods: Industrial production methods for 2’-Deoxysangivamycin are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxysangivamycin undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen-6 position, where the benzoyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2’-Deoxysangivamycin has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of other nucleoside analogs.

    Biology: Studied for its interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential as an anticancer agent due to its cytotoxic properties.

Mechanism of Action

2’-Deoxysangivamycin is similar to other 7-deazapurine nucleosides, such as:

  • Toyocamycin
  • Sangivamycin
  • Tubercidin

Uniqueness: What sets 2’-Deoxysangivamycin apart is its selective inhibition of protein kinase C, which is not as pronounced in other similar compounds. This unique mechanism of action makes it a valuable compound for research in cancer therapy .

Comparison with Similar Compounds

  • Toyocamycin
  • Sangivamycin
  • Tubercidin

Properties

CAS No.

83379-28-6

Molecular Formula

C12H15N5O4

Molecular Weight

293.28 g/mol

IUPAC Name

4-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C12H15N5O4/c13-10-9-5(11(14)20)2-17(12(9)16-4-15-10)8-1-6(19)7(3-18)21-8/h2,4,6-8,18-19H,1,3H2,(H2,14,20)(H2,13,15,16)

InChI Key

SSAXPGYDNCGRHY-UHFFFAOYSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO)O

SMILES

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO)O

83379-28-6

Synonyms

2'-deoxysangivamycin
4-amino-7-(2-deoxy-beta-D-ribofuranosyl)pyrrolo(2,3-d)pyrimidine-5-carboxamide

Origin of Product

United States

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